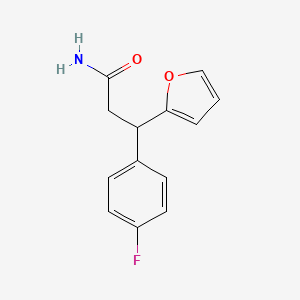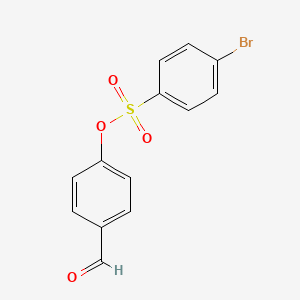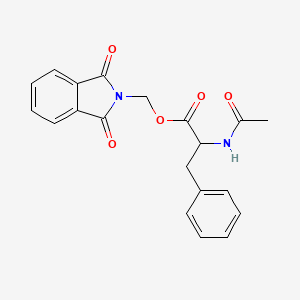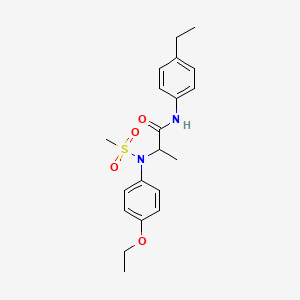
3-(4-fluorophenyl)-3-(2-furyl)propanimidic acid
Descripción general
Descripción
3-(4-fluorophenyl)-3-(2-furyl)propanimidic acid is a compound of interest due to its unique structure, incorporating both fluorophenyl and furyl groups. Compounds within this chemical space are often studied for their potential biological activities and chemical properties, offering insights into their synthesis, structure, and reactivity.
Synthesis Analysis
The synthesis of compounds closely related to 3-(4-fluorophenyl)-3-(2-furyl)propanimidic acid often involves halogenated starting materials and aims at incorporating the furyl and fluorophenyl groups into the propanimidic acid backbone. Kitagawa et al. (2003) developed a method for synthesizing haloacetylamino analogs with furyl groups, showing root growth-inhibitory activity, which could be a foundational approach for synthesizing the target compound (Kitagawa, Mizuki Nakamura, & Masai, 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-amino-3-(4-fluorophenyl)propionic acid, has been examined using DFT and ab initio methods, providing insights into zwitterionic forms, vibrational modes, and intermolecular interactions, which are crucial for understanding the structure of 3-(4-fluorophenyl)-3-(2-furyl)propanimidic acid (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
Chemical reactions involving furyl and fluorophenyl groups can lead to diverse functionalities. For instance, the reaction of furyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane results in 3-(furyl)-3-(diethoxyphosphoryl)acrylates, demonstrating the reactivity of the furyl group in synthetic chemistry (Pevzner, 2016).
Physical Properties Analysis
Physical properties such as crystal structure and vibrational spectra provide essential information about the stability and conformation of compounds. The crystal structure of related compounds, such as (E)-3-(2-furyl) propenoic acid, has been characterized, offering a glimpse into the potential physical properties of 3-(4-fluorophenyl)-3-(2-furyl)propanimidic acid (Zhi, 2008).
Chemical Properties Analysis
Investigations into the chemical properties of structurally similar compounds reveal insights into reactivity, stability, and functional group behavior. For example, studies on 3-(furyl)-3-(diethoxyphosphoryl)acrylates' reaction with nitromethane highlight the chemical reactivity of the furyl group in different conditions, which could be analogous to the reactivity patterns of 3-(4-fluorophenyl)-3-(2-furyl)propanimidic acid (Pevzner, 2016).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-3-(furan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-10-5-3-9(4-6-10)11(8-13(15)16)12-2-1-7-17-12/h1-7,11H,8H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFLBQFRLCHZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-(furan-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B4021224.png)

![N-benzyl-2-{[2-(benzylthio)propanoyl]amino}benzamide](/img/structure/B4021232.png)
![N-[4-(benzyloxy)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4021239.png)


![2-(3-allyl-4-hydroxy-5-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021261.png)
![4-(tetrahydro-2-furanylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4021264.png)


![ethyl 4-phenyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4021271.png)

![3-[(4-chlorophenyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4021306.png)
